all-trans-Retinol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of all-trans-retinol and its derivatives involves enzymatic and chemical methods. While specific synthesis pathways for all-trans-Retinol-d5 are not detailed in the literature, the synthesis of related compounds such as all-trans-retinoic acid and its interactions suggests a complex interplay of chemical reactions. Enzymatic isomerization of all-trans-retinol to its cis forms involves retinol dehydrogenases within the visual cycle and other metabolic pathways (McBee et al., 2000).

Molecular Structure Analysis

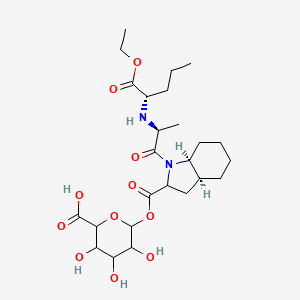

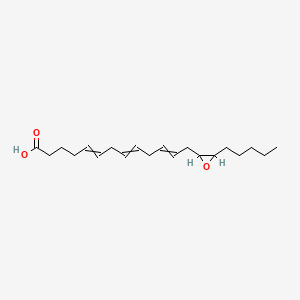

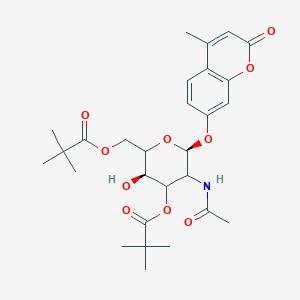

All-trans-Retinol-d5, by virtue of its deuterated atoms, would possess a molecular structure similar to all-trans-retinol, with the key difference being the replacement of hydrogen atoms with deuterium at specific positions. This substitution could affect its vibrational modes and possibly its interaction with biological molecules, without significantly altering its electronic structure.

Chemical Reactions and Properties

All-trans-retinol participates in various chemical reactions, primarily through oxidation to all-trans-retinal and further to all-trans-retinoic acid, which are essential steps in the visual cycle and other biological processes. The introduction of deuterium atoms in all-trans-Retinol-d5 might affect its reaction kinetics, particularly in enzymatic reactions involving dehydrogenases and isomerases (Chen et al., 2000).

Applications De Recherche Scientifique

Structure and Function in Retinoid Metabolism

All-trans-retinol serves as a precursor to active retinoids like 11-cis-retinal, all-trans-retinoic acid (atRA), and 9-cis-retinoic acid (9cRA), crucial for vision and cellular differentiation. The microsomal members of the short chain dehydrogenases/reductases (SDRs) play a significant role in oxidatively converting retinol into retinal, a critical step in retinoid processing within cells. Research indicates that enzymes such as RDH5 and related proteins are essential for the compartmentalized synthesis of retinal, suggesting a complex network of interactions necessary for retinoid metabolism (Lidén, Tryggvason, & Eriksson, 2003).

Retinoid Binding and Competitive Inhibition

Studies have shown that all-trans-retinoic acid and retinol can bind competitively to specific sites on human serum albumin (HSA), influencing the transport and bioavailability of retinoids in the extracellular environment. This interaction highlights the intricate regulation of retinoid bioactivity and its potential implications for cellular signaling and metabolism (Di Muzio et al., 2016).

Dual-substrate Specificity in Retinal Dehydrogenases

The identification of retinol dehydrogenases with dual-substrate specificity has expanded our understanding of retinoid metabolism. These enzymes, capable of metabolizing both all-trans and cis-retinols, play a pivotal role in the synthesis of active retinoic acids across various tissues, highlighting the versatility and adaptability of retinoid processing mechanisms in physiological contexts (Haeseleer et al., 2002).

Retinoid Signaling Pathways

The role of retinoids extends beyond metabolism to include the regulation of gene expression through retinoid receptors. The synthesis of all-trans-retinoic acid from retinol and its interaction with nuclear receptors underscores the critical role of retinoids in cellular growth, differentiation, and apoptosis. This regulatory mechanism has significant implications for understanding diseases and developing therapeutic strategies based on retinoid signaling (Amann, Eichmüller, Schmidt, & Bazhin, 2011).

Safety And Hazards

Safety data sheets suggest that all-trans-Retinol-d5 may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation8. It is also suspected of damaging the unborn child8.

Orientations Futures

Research is ongoing to further understand the biological role of all-trans-Retinol-d5. It is being evaluated in the context of regenerative medicine, brain, cancer, skin, and immune diseases9. There are also more than 50 active clinical trials evaluating the effect of retinoic acid in various conditions9.

Propriétés

Numéro CAS |

1185244-58-9 |

|---|---|

Nom du produit |

all-trans-Retinol-d5 |

Formule moléculaire |

C₂₀H₂₅D₅O |

Poids moléculaire |

291.48 |

Synonymes |

Vitamin A-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)